Flunisolide

Allergic Rhinitis Clinical Efficacy Nasal Spray

Flunisolide (3385-03-3) is a synthetic glucocorticoid differentiated by its moderate GR affinity (RBA ~190%), rapid hepatic conversion to a weakly active 6β‑hydroxylated metabolite, and a distinct oral‑to‑intranasal bioavailability ratio (~20% vs. ~50%). These properties create a unique therapeutic index that renders it non‑interchangeable with other inhaled corticosteroids (e.g., beclomethasone, fluticasone). The hemihydrate polymorph is essential for stable MDI suspensions, avoiding particle growth during storage. Bulk material supports multi‑centre allergic rhinitis/asthma trials, SAR tool‑compound studies, and pharmacokinetic modelling.

Molecular Formula C24H31FO6
Molecular Weight 434.5 g/mol
CAS No. 3385-03-3
Cat. No. B1672891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlunisolide
CAS3385-03-3
Synonyms6 alpha-fluorodihydroxy-16 alpha,17 alpha-isopropylidenedioxy-1,4-pregnadiene-3,20- dione
AeroBid
Apo-Flunisolide
flunisolide
flunisolide hemihydrate, (6alpha,11beta,16alpha)-isomer
flunisolide HFA
flunisolide hydrofluoroalkane
flunisolide, (6beta,11beta,16alpha)-isomer
Inhacort
Nasalide
Nasarel
ratio-Flunisolide
Rhinalar
RS-3999
Syntaris
Molecular FormulaC24H31FO6
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C
InChIInChI=1S/C24H31FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1
InChIKeyXSFJVAJPIHIPKU-XWCQMRHXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
SolubilityPractically insoluble
3.74e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flunisolide (CAS 3385-03-3): Pharmacological Profile and Intranasal Corticosteroid Class Baseline


Flunisolide is a synthetic glucocorticoid corticosteroid indicated primarily for the prophylactic treatment of allergic rhinitis and asthma via intranasal and inhaled routes [1]. It exerts its therapeutic effect through activation of the glucocorticoid receptor, leading to downstream suppression of pro-inflammatory mediators such as prostaglandins and leukotrienes [2]. A defining feature of flunisolide is its rapid and extensive first-pass hepatic metabolism to a weakly active 6β-hydroxylated metabolite, a property that critically defines its systemic exposure profile and distinguishes it from other inhaled corticosteroids [3].

Critical Differentiation: Why Flunisolide Is Not a Commodity Intranasal Corticosteroid


The inhaled/intranasal corticosteroid (ICS) class exhibits marked heterogeneity in receptor binding affinity, systemic bioavailability, and metabolic fate, rendering them non-interchangeable [1]. Flunisolide possesses a unique combination of moderate glucocorticoid receptor affinity, a specific ratio of oral to intranasal bioavailability (20% vs. 50%), and a characteristic rapid conversion to a low-potency 6β-hydroxylated metabolite [2]. These properties directly translate into a distinct therapeutic index and side-effect profile, meaning that substituting flunisolide with a structurally related analog, such as beclomethasone dipropionate or fluticasone propionate, based solely on class membership, can lead to suboptimal symptom control, altered systemic exposure, or unexpected local tolerability issues [3].

Flunisolide (CAS 3385-03-3) Quantitative Differentiation Evidence: Head-to-Head Comparisons


Flunisolide Demonstrates Superior Clinical Efficacy vs. Beclomethasone Dipropionate in Allergic Rhinitis

A 2021 quasi-experimental study directly comparing flunisolide nasal spray (50 mcg/spray) to beclomethasone dipropionate (BDP) nasal spray in allergic rhinitis patients demonstrated superior efficacy for flunisolide. The study found a significantly higher percentage improvement in symptom score after 14 days of treatment with flunisolide (85% improvement) compared to BDP (79.58% improvement) (p=0.035) [1].

Allergic Rhinitis Clinical Efficacy Nasal Spray

Flunisolide's Unique Polymorphic Hemihydrate Form Provides Formulation Stability Over Anhydrous Forms

Flunisolide exists in multiple polymorphic forms, including a unique crystalline hemihydrate. This hemihydrate form is specifically characterized by a powder X-ray diffraction pattern and a water content of 2.0 ± 0.2% by weight [1]. Critically, this hemihydrate is stated to be stable in aerosol propellants (e.g., Freon mixtures), whereas other polymorphic forms of flunisolide or anhydrous flunisolide may exhibit particle size growth and deposition issues in aerosol formulations [1].

Polymorphism Formulation Stability Crystallography

Flunisolide's Moderate Receptor Binding Affinity (RBA 190%) Defines Its Place in the ICS Potency Spectrum

Flunisolide exhibits a relative glucocorticoid receptor binding affinity (RBA) of 190%, relative to a dexamethasone standard of 100% [1]. This places it in a distinct potency class, approximately 1.8-fold higher than dexamethasone but 5-fold lower than budesonide (RBA 935%) and 10-fold lower than fluticasone propionate (RBA 1,800%) [1]. In rat lung, thymus, and liver receptors, flunisolide displayed the highest RBA among tested compounds (FLU ≥ BMP > BDP ≥ B) [2].

Receptor Binding Pharmacodynamics Potency Ranking

Flunisolide's Systemic Bioavailability Profile: A Distinctive Balance of Local and Systemic Exposure

Flunisolide exhibits a distinctive and clinically relevant split in systemic bioavailability depending on the route of administration. Oral bioavailability is 20-21%, due to extensive first-pass hepatic metabolism to the weakly active 6β-OH-flunisolide metabolite [1]. In contrast, intranasal bioavailability is 49-50%, reflecting absorption directly into the systemic circulation that bypasses the liver [2]. This contrasts with drugs like fluticasone propionate, which has an oral bioavailability of <1% [3].

Pharmacokinetics Bioavailability First-Pass Metabolism

Flunisolide (CAS 3385-03-3) Evidence-Backed Application Scenarios for Research and Industrial Procurement


Allergic Rhinitis Clinical Trial Comparator Arm

Flunisolide serves as a well-characterized, moderate-potency active comparator for clinical trials evaluating novel intranasal therapeutics for allergic rhinitis. Its established efficacy profile, including a demonstrated 85% symptom score improvement [1], and extensive safety database make it a reliable benchmark. Procurement in bulk for multi-center trials is supported by its well-defined receptor binding (RBA 190%) [2] and systemic bioavailability (50% intranasal) [3], allowing for precise pharmacokinetic/pharmacodynamic modeling.

Development and Manufacturing of Stable Metered-Dose Inhaler (MDI) Formulations

The specific crystalline flunisolide hemihydrate is essential for formulating stable aerosol suspensions for MDIs. Unlike anhydrous flunisolide, this polymorph exhibits stability in propellant systems without particle growth or deposition [4]. This property directly addresses a critical manufacturing and quality control challenge, making the hemihydrate form the material of choice for producing reliable, dose-consistent inhalation products.

Pharmacological Studies of Moderate-Affinity Glucocorticoid Receptor Agonists

Flunisolide's receptor binding affinity (RBA 190%) [2] positions it as a key tool compound for studying the structure-activity relationship (SAR) of glucocorticoid agonists in the moderate-affinity range. Its unique metabolic pathway to a 6β-hydroxylated metabolite [3] provides a model for investigating first-pass metabolism in hepatic models and assessing the systemic impact of swallowed drug fraction from inhaled therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flunisolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.